1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine
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Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine in the chosen solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-efficiency and scalability. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automated Systems: Employing automated synthesis and purification systems to increase throughput and consistency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Polar aprotic solvents like DMF or DMSO are often used.
Major Products
The major products depend on the specific reactions undertaken. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many drugs, and the difluorophenyl group can enhance binding affinity and metabolic stability. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its properties may be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluorophenyl group can enhance these interactions by providing additional binding sites and improving the compound’s overall stability.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine: Similar structure but with fluorine atoms in different positions.
1-[(2,5-Difluorophenyl)sulfonyl]-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
1-[(3,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine: Similar structure but with fluorine atoms in different positions on the phenyl ring.
Uniqueness
1-[(2,5-Difluorophenyl)sulfonyl]-4-ethylpiperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the ethyl substitution on the piperazine ring. These structural features can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16F2N2O2S |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C12H16F2N2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-9-10(13)3-4-11(12)14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
XYWMTWQKXAZHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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